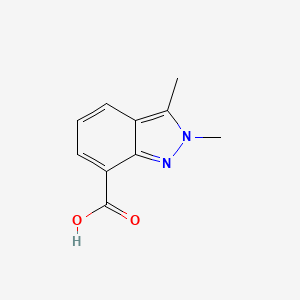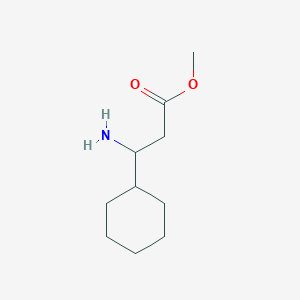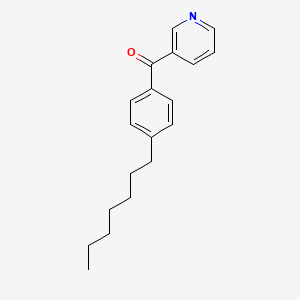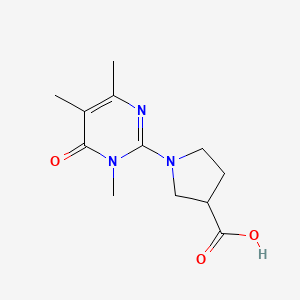![molecular formula C14H19N3O4 B13003582 4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
4-[(Boc)2-guanidino]phenylaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a guanidino group protected by two tert-butoxycarbonyl (Boc) groups attached to a phenylacetic acid backbone . This compound has garnered attention due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid involves several key steps:
Protection of Guanidine: The guanidine group is protected using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
Coupling with Phenylacetic Acid: The Boc-protected guanidine is then coupled with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Deprotection: The Boc groups are removed using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl).
Chemical Reactions Analysis
4-[(Boc)2-guanidino]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidino group.
Hydrolysis: The Boc protecting groups can be hydrolyzed under acidic conditions to yield the free guanidino derivative.
Scientific Research Applications
4-[(Boc)2-guanidino]phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of guanidines, which are versatile functional groups in chemistry.
Biology: The compound has been utilized in the synthesis of kinase inhibitors, which are crucial in studying cellular signaling pathways.
Medicine: It has applications in the development of α2-adrenoceptor antagonists, which are used in treating hypertension, depression, and panic disorders.
Industry: The compound is employed in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of specific enzymes. It has been shown to inhibit arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis. These inhibitory effects are crucial in regulating metabolic pathways and have potential therapeutic implications.
Comparison with Similar Compounds
4-[(Boc)2-guanidino]phenylacetic acid can be compared with other similar compounds such as:
4-guanidinobenzoic acid: Similar in structure but lacks the Boc protecting groups.
N-Boc-guanidine: Contains the Boc-protected guanidine group but differs in the overall structure.
Phenylacetic acid derivatives: Various derivatives exist with different functional groups attached to the phenylacetic acid backbone.
The uniqueness of 4-[(Boc)2-guanidino]phenylacetic acid lies in its dual Boc protection, which provides stability and allows for selective deprotection under controlled conditions .
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-12(20)9-5-4-8(7-11(18)19)10(6-9)17-13(15)16/h4-6H,7H2,1-3H3,(H,18,19)(H4,15,16,17) |
InChI Key |
NEWQJUCXFDFESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CC(=O)O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)


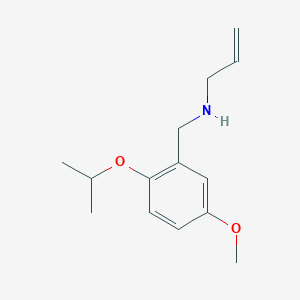
![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)
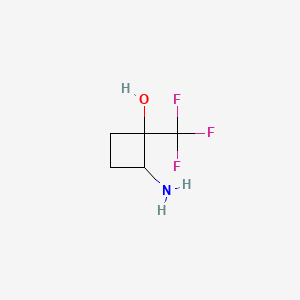
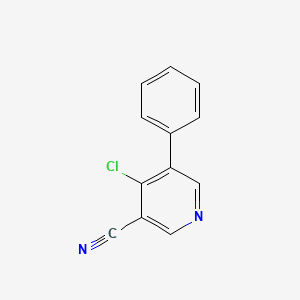
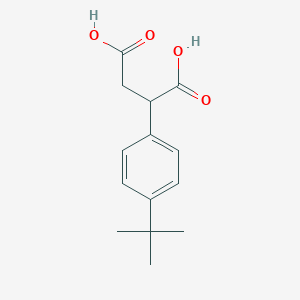
![(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13003577.png)
